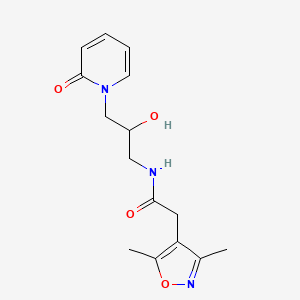
2-(3,5-dimethylisoxazol-4-yl)-N-(2-hydroxy-3-(2-oxopyridin-1(2H)-yl)propyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3,5-dimethylisoxazol-4-yl)-N-(2-hydroxy-3-(2-oxopyridin-1(2H)-yl)propyl)acetamide is a useful research compound. Its molecular formula is C15H19N3O4 and its molecular weight is 305.334. The purity is usually 95%.
BenchChem offers high-quality 2-(3,5-dimethylisoxazol-4-yl)-N-(2-hydroxy-3-(2-oxopyridin-1(2H)-yl)propyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(3,5-dimethylisoxazol-4-yl)-N-(2-hydroxy-3-(2-oxopyridin-1(2H)-yl)propyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Radioisotopic and Synthetic Studies : A study conducted by Bernardi et al. (1979) involved radioisotopic and synthetic studies related to the metabolism of caroxazone, a compound structurally related to 2-(3,5-dimethylisoxazol-4-yl)-N-(2-hydroxy-3-(2-oxopyridin-1(2H)-yl)propyl)acetamide. This research highlights the importance of understanding the metabolic pathways of similar compounds for potential therapeutic applications (Bernardi et al., 1979).
Synthesis and Biological Assessment : Karpina et al. (2019) focused on the synthesis and biological assessment of a set of acetamides, including 2-(3,5-dimethylisoxazol-4-yl)-N-(2-hydroxy-3-(2-oxopyridin-1(2H)-yl)propyl)acetamide. This research provides insights into the methods for synthesizing novel compounds and assessing their biological properties (Karpina et al., 2019).
Conformational Studies and Crystal Structure : Formica et al. (2003) conducted a study on the synthesis and characterization of a new tetraazamacrocycle that contains elements structurally similar to the compound . This research is significant for understanding the conformational properties and crystal structures of similar compounds (Formica et al., 2003).
Antioxidant Activity of Derivatives : The study by Kadhum et al. (2011) investigated the antioxidant activity of synthesized coumarins, structurally related to 2-(3,5-dimethylisoxazol-4-yl)-N-(2-hydroxy-3-(2-oxopyridin-1(2H)-yl)propyl)acetamide. This research adds to the understanding of the antioxidant properties of similar compounds (Kadhum et al., 2011).
Synthesis and Evaluation of Derivatives as Anti-inflammatory Agents : Nikalje et al. (2015) synthesized and evaluated a series of acetamides, including the compound , for their anti-inflammatory properties. This research is significant for understanding the potential therapeutic applications of similar compounds (Nikalje et al., 2015).
Synthesis of N-Substituted Derivatives : Palamarchuk et al. (2019) explored the synthesis of N-substituted derivatives of 2-aminomethyl-5-methyl-7-phenyloxazolo[5,4-b]pyridines, which are structurally related to the compound . This research contributes to the understanding of the synthesis process of similar compounds (Palamarchuk et al., 2019).
Eigenschaften
IUPAC Name |
2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[2-hydroxy-3-(2-oxopyridin-1-yl)propyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O4/c1-10-13(11(2)22-17-10)7-14(20)16-8-12(19)9-18-6-4-3-5-15(18)21/h3-6,12,19H,7-9H2,1-2H3,(H,16,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYTQPGUFUPINFI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)CC(=O)NCC(CN2C=CC=CC2=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

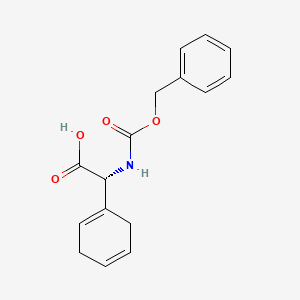
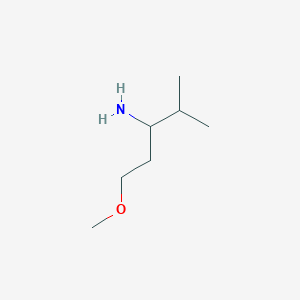
![2-methyl-N-(thiophen-2-ylmethyl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2806804.png)

![(Z)-ethyl 2-((2-ethoxybenzoyl)imino)-1-isobutyl-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B2806807.png)
![2-(1,3-dioxoisoindol-2-yl)-N-[4-(4-phenylphenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B2806810.png)
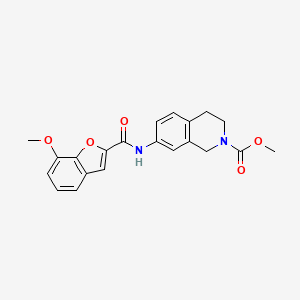
![4-[(2,3-Dihydro-1,4-benzodioxine-6-sulfonyl)oxy]benzoic acid](/img/structure/B2806812.png)
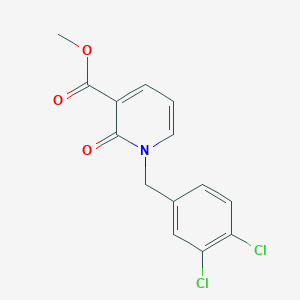
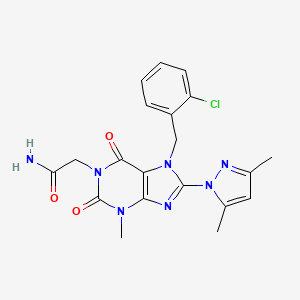
![N-(4-butylphenyl)-2-((3,6-dimethyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2806816.png)
![3-{[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl}-N-(4-fluorobenzyl)thiophene-2-carboxamide](/img/structure/B2806818.png)
![4-(tert-butyl)-N-(2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2806821.png)
![3-(Ethoxycarbonyl)-2-methylbenzo[b]furan-5-yl 2-bromobenzoate](/img/structure/B2806822.png)